Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
CAS No.: 135727-85-4
Cat. No.: VC0058063
Molecular Formula: C₂₃H₃₆N₂O₆
Molecular Weight: 436.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135727-85-4 |
|---|---|
| Molecular Formula | C₂₃H₃₆N₂O₆ |
| Molecular Weight | 436.54 |
| IUPAC Name | tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is a modified amino acid derivative where the lysine's functional groups are protected to prevent unwanted reactions during peptide synthesis. The compound contains three key protecting groups: a tert-butoxycarbonyl (BOC) group at the alpha-amino position, a benzyloxycarbonyl (CBZ) group at the epsilon-amino position, and a tert-butyl ester protecting the carboxyl group.
Identification Information
The compound is uniquely identified through multiple chemical registries and nomenclature systems, as detailed in the following table:
| Parameter | Information |
|---|---|
| CAS Number | 135727-85-4 |
| Molecular Formula | C23H36N2O6 |
| Molecular Weight | 436.54 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate |
| PubChem CID | 10526923 |
| Synonyms | (S)-Tert-butyl 6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate; N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester |
| InChI Key | LTYWMUXFBVOTID-SFHVURJKSA-N |
This compound is characterized by its precise stereochemistry, maintaining the (S)-configuration at the alpha carbon typical of L-amino acids, which is crucial for its biological relevance and application in peptide synthesis .
Structural Features
The molecule's structure combines three protective groups strategically positioned on a lysine backbone:
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The alpha-amino group is protected by a tert-butoxycarbonyl (BOC) group, which is base-stable but acid-labile
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The epsilon-amino group is protected by a benzyloxycarbonyl (CBZ) group, which can be removed by catalytic hydrogenation
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The carboxyl group is protected as a tert-butyl ester, which is also acid-labile
This orthogonal protection strategy allows for selective deprotection, enabling controlled and sequential peptide bond formation during synthesis .
Physical and Chemical Properties
The physical and chemical properties of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester determine its handling requirements, stability, and reactivity in synthetic applications.
While specific data for this exact compound is limited in the search results, related lysine derivatives provide insight into its likely properties. For comparison, N-Boc-N'-Cbz-L-lysine (which lacks the tert-butyl ester) has the following properties:
| Property | Value |
|---|---|
| Form | Powder to crystal |
| Color | White to almost white |
| Melting Point | 75.0 to 79.0 °C (for N-Boc-N'-Cbz-L-lysine) |
| Solubility | Likely soluble in organic solvents such as dichloromethane, DMF, and THF |
| Storage Recommendations | Sealed in dry conditions, preferably under refrigeration |
The stability of the compound is dependent on its protecting groups, with the BOC and tert-butyl ester groups being particularly sensitive to acidic conditions. The CBZ group, in contrast, is stable to acids but can be removed by catalytic hydrogenation .
Applications in Research and Industry
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester serves as an important building block in various scientific and industrial applications due to its selective protection pattern.
Peptide Synthesis
The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The strategic protection pattern allows:
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Controlled peptide bond formation
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Selective deprotection strategies
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Orthogonal synthesis approaches, where different protecting groups can be removed independently
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Synthesis of complex peptides with multiple lysine residues
These features make it particularly valuable in synthesizing peptides where selective modification of specific lysine residues is required.
Biomedical Research Applications
In biomedical research, Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester and similar protected lysine derivatives find numerous applications:
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Development of peptide-based drugs and therapeutics
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Creation of peptide conjugates for targeted drug delivery
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Synthesis of bioactive peptides for studying protein-protein interactions
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Development of peptide libraries for drug discovery
Research involving similar compounds has applications in designing high-affinity peptide conjugates as markers for small peptide transporters such as PEPT1 (SLC15A1), and the preparation of human growth hormone derivatives containing PEG groups .
Specialized Research Applications
Related compounds such as Nepsilon-Benzyloxycarbonyl-Nalpha-Boc-L-lysine N-succinimidyl ester are used in:
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Cellular labeling techniques
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Development of tumor MRI bimodal lipidic contrast agents
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Synthesis of peptide prodrugs for photodynamic therapy
These applications illustrate the versatility of protected lysine derivatives in advanced biomedical research contexts.
Comparative Analysis with Related Compounds
Understanding Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester in the context of related compounds provides insight into its specific advantages and applications.
Comparison with Other Protected Lysine Derivatives
The following table compares key properties of related compounds:
| Compound | CAS Number | Molecular Weight | Key Difference |
|---|---|---|---|
| Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester | 135727-85-4 | 436.54 g/mol | Full protection of all reactive groups |
| N-Boc-N'-Cbz-L-lysine | 2389-45-9 | 380.44 g/mol | Free carboxylic acid group |
| Nepsilon-Benzyloxycarbonyl-Nalpha-Boc-L-lysine N-succinimidyl ester | 34404-36-9 | 477.51 g/mol | Activated carboxyl group for direct coupling |
| Nepsilon-Benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride | 63628-63-7 | Not provided | Unprotected alpha-amino group (as HCl salt) |
Each of these derivatives offers specific advantages depending on the synthetic strategy required. The fully protected Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester allows for maximum stability during storage and controlled reactivity during synthesis .
Protection Strategies and Deprotection Conditions
The different protecting groups on Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester can be removed under specific conditions:
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BOC group: Removed with trifluoroacetic acid (TFA) or HCl in organic solvents
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CBZ group: Removed by catalytic hydrogenation (H₂, Pd/C) or with HBr in acetic acid
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tert-Butyl ester: Removed with TFA or other strong acids
This orthogonal protection strategy enables selective deprotection of specific functional groups while leaving others intact, providing significant flexibility in peptide synthesis strategies .
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